6beta-Hydroxy-17alpha-boldenone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H26O3 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(6R,8R,9S,10R,13S,14S,17R)-6,17-dihydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h5,7,9,12-14,16-17,21-22H,3-4,6,8,10H2,1-2H3/t12-,13-,14-,16+,17+,18+,19-/m0/s1 |
InChI Key |
VLTNWNUPWHBSQY-HXEWTNOOSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)C[C@H](C4=CC(=O)C=C[C@]34C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(C4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
Biotransformation Pathways and Enzymatic Formation of 6beta Hydroxy 17alpha Boldenone
Precursor Compounds and Metabolic Origins
The journey to 6β-Hydroxy-17α-boldenone (B585848) begins with its parent compounds, which undergo a series of metabolic transformations within the body.
Boldenone (B1667361) Biotransformation
Boldenone (17β-hydroxy-androst-1,4-dien-3-one) is a potent anabolic androgenic steroid and serves as a primary precursor to 6β-Hydroxy-17α-boldenone. wikipedia.org The biotransformation of boldenone is a multifaceted process involving several key reactions. One of the significant metabolic routes is hydroxylation, a process that introduces a hydroxyl (-OH) group into the steroid's structure. This enhances the compound's polarity, which can influence its subsequent metabolic fate and excretion. nih.gov
In vitro studies using cattle liver subcellular fractions have demonstrated that the biotransformation of 17β-boldenone can lead to the formation of 6β-hydroxy-17β-boldenone. nih.govresearchgate.net This reaction is a critical step, indicating that the 6β-position is a target for enzymatic modification. The conversion process is not limited to a single pathway; boldenone can be metabolized into various other compounds, including its epimer, 17α-boldenone, and can undergo oxidation to form boldione. nih.govresearchgate.net The presence of these varied metabolites highlights the complexity of boldenone's metabolic network.
Boldione Metabolic Routes
Boldione (androsta-1,4-diene-3,17-dione), another anabolic androgenic steroid, is also a significant precursor. nih.gov It is structurally related to boldenone and can be converted into it within the body. nih.gov The metabolism of boldione follows pathways that mirror those of boldenone, often leading to the same family of metabolites.
Research has shown that boldione is rapidly transformed into boldenone. nih.gov Following this conversion, the metabolic cascade continues, leading to hydroxylated derivatives. In vitro experiments with bovine liver microsomes have confirmed that boldione can be a substrate for the formation of 6β-hydroxy metabolites, including 6β-hydroxy-boldione and subsequently 6β-hydroxy-boldenone. researchgate.net This indicates that whether the initial compound is boldenone or boldione, the metabolic machinery can guide the formation of 6β-hydroxylated products.
Enzymatic Mechanisms of Hydroxylation
The introduction of a hydroxyl group at the 6β position of the steroid nucleus is not a random event but a highly specific enzymatic reaction.
Role of Cytochrome P450 Enzymes in Steroid Hydroxylation
The hydroxylation of steroids is predominantly carried out by a superfamily of heme-containing monooxygenase enzymes known as Cytochrome P450s (CYPs). nih.govnih.gov These enzymes are central to the metabolism of a vast array of endogenous and exogenous compounds, including steroids. mdpi.com The general mechanism involves the activation of molecular oxygen and its insertion into a C-H bond of the substrate. nih.gov
The 6β-hydroxylation of steroids like testosterone (B1683101) is a well-documented reaction catalyzed by CYP enzymes. nih.govresearchgate.net This parallel suggests that similar enzymatic systems are responsible for the 6β-hydroxylation of boldenone. The formation of 6β-hydroxy-17β-boldenone from both boldenone and boldione in the presence of liver microsomal fractions points directly to the involvement of these powerful biocatalysts. nih.govresearchgate.net
Identification of Specific Cytochrome P450 Isoforms (e.g., CYP3A4)
Within the diverse family of Cytochrome P450 enzymes, specific isoforms exhibit preferences for certain substrates and reaction types. In the context of anabolic steroid metabolism, CYP3A4 is a key player. nih.gov Studies utilizing human recombinant CYP enzymes have demonstrated that CYP3A4 is highly effective in catalyzing the 6β-hydroxylation of several anabolic steroids, including boldenone. nih.gov
When boldenone was incubated with enzyme formats containing CYP3A4, the production of 6β-hydroxyl metabolites was observed. nih.gov In contrast, other isoforms like CYP2C9 did not produce these metabolites, highlighting the selectivity of CYP3A4 for this particular transformation. nih.gov The electronic properties of the 3-keto-4-ene structure common to these steroids are thought to contribute to this selective hydroxylation by the CYP3A4 enzyme. nih.gov
Cofactor Requirements for Hydroxylation Reactions (e.g., NADPH)
The catalytic cycle of Cytochrome P450 enzymes is dependent on the presence of specific cofactors to provide the necessary reducing equivalents. The most critical of these is NADPH (Nicotinamide Adenine Dinucleotide Phosphate). nih.govresearchgate.net NADPH, in conjunction with NADPH-cytochrome P450 reductase, transfers electrons to the heme center of the CYP enzyme, a crucial step for oxygen activation and subsequent substrate hydroxylation.
In vitro studies on the metabolism of boldenone and boldione have consistently shown that the formation of 6β-hydroxy-17β-boldenone is dependent on the addition of NADPH to the incubation medium containing liver post-mitochondrial and microsomal fractions. nih.govresearchgate.net This requirement confirms that the hydroxylation process is a classic CYP-mediated reaction. The presence of NADPH is essential for the enzymatic machinery to function and carry out the hydroxylation of the steroid nucleus.
Regio- and Stereoselectivity of Hydroxylation
The formation of 6β-Hydroxy-17α-boldenone is a prime example of the regio- and stereoselective nature of steroid metabolism. The hydroxylation at the 6β-position is not a random event but a highly specific enzymatic reaction.
The principal enzymes responsible for this transformation belong to the Cytochrome P450 (CYP) superfamily of monooxygenases. In particular, CYP3A4, a major human drug-metabolizing enzyme, is known to catalyze the 6β-hydroxylation of various steroids, including testosterone. nih.govnih.gov This enzyme exhibits remarkable control over the site and spatial orientation of the hydroxylation, favoring the β-face of the steroid molecule. nih.gov Studies on testosterone have shown that only the 6β-hydrogen is abstracted by CYP3A4, leading exclusively to the 6β-hydroxy metabolite. nih.gov This high degree of selectivity is attributed to the specific binding orientation of the steroid within the active site of the enzyme. nih.gov
While direct studies on the hydroxylation of 17α-boldenone are limited, the well-documented 6β-hydroxylation of its parent compound, 17β-boldenone, and the analogous steroid testosterone by CYP enzymes strongly suggests a similar mechanism. nih.govresearchgate.net The presence of 6β-hydroxy-17β-boldenone has been identified in in-vitro studies using cattle liver microsomes, with the reaction being dependent on the presence of NADPH, a characteristic of CYP-mediated reactions. nih.gov This indicates that the enzymatic machinery to perform 6β-hydroxylation on the boldenone structure is present and active.
The table below summarizes the key enzymatic players and their role in the selective hydroxylation process, drawing parallels from related steroid metabolism.
| Enzyme Family | Specific Enzyme (Example) | Substrate (Analogous) | Position of Hydroxylation | Stereoselectivity |
| Cytochrome P450 | CYP3A4 | Testosterone, 17β-Boldenone | C6 | β-position |
Phase I and Phase II Metabolic Conjugation Pathways
Following Phase I metabolism, which introduces or exposes functional groups like the hydroxyl group in 6β-Hydroxy-17α-boldenone, the metabolite typically undergoes Phase II conjugation reactions. These reactions increase the water solubility of the compound, facilitating its excretion from the body. The primary conjugation pathways for steroids and their metabolites are glucuronidation and sulfation.
Glucuronidation Conjugates
Glucuronidation is a major pathway for the clearance of boldenone metabolites. Studies have demonstrated that 17α-boldenone, a precursor to 6β-Hydroxy-17α-boldenone, is excreted in human urine in both its free form and as a glucuronide conjugate. nih.gov The synthesis and characterization of 17α- and 17β-boldenone 17-glucuronides have been successfully achieved, providing reference standards for their detection. nih.gov
The process of glucuronidation involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the steroid metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). While specific UGT isoforms responsible for the glucuronidation of 6β-Hydroxy-17α-boldenone have not been definitively identified in the literature, it is a well-established pathway for steroid hydroxyl metabolites.
The table below details the findings related to the glucuronidation of boldenone epimers.
| Compound | Conjugate Form | Method of Detection/Synthesis | Species |
| 17α-Boldenone | 17α-Boldenone 17-glucuronide | Gas Chromatography-Tandem Mass Spectrometry | Human |
| 17α-Boldenone | 17α-Boldenone 17-glucuronide | Chemical Synthesis and NMR Characterization | N/A |
Sulfation Conjugates
Sulfation is another significant Phase II conjugation pathway for steroids, catalyzed by sulfotransferase (SULT) enzymes. This process involves the transfer of a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS). Sulfation generally has a high affinity but low capacity for steroid conjugation. nih.gov
While sulfation is a known metabolic route for many steroids, specific data on the sulfation of 6β-Hydroxy-17α-boldenone is not extensively documented in the available scientific literature. However, it is known that anabolic androgenic steroids can be metabolized into sulfo-conjugated compounds in both animals and humans for excretion in urine. icar.org.in The general principles of steroid sulfation suggest that the hydroxyl groups of 6β-Hydroxy-17α-boldenone would be potential sites for this conjugation reaction. Further research is needed to isolate and characterize the specific sulfated conjugates of this metabolite and to identify the SULT enzymes involved.
Advanced Analytical Methodologies for the Detection and Characterization of 6beta Hydroxy 17alpha Boldenone
Chromatographic Separation Techniques
Chromatographic techniques are essential for isolating 6β-hydroxy-17α-boldenone (B585848) from other structurally similar steroids and endogenous matrix components prior to its detection. The choice of technique depends on the specific requirements of the analysis, such as the desired speed, resolution, and the nature of the sample.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful tool for the analysis of boldenone (B1667361) and its metabolites, offering significant advantages in terms of speed, resolution, and sensitivity over conventional HPLC. nih.gov By utilizing columns packed with sub-2 µm particles, UPLC systems can achieve much higher separation efficiencies and faster analysis times.
In the context of 6β-hydroxy-17α-boldenone analysis, UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS). This combination allows for the rapid and selective detection of the target analyte in various biological matrices. For instance, a method for the analysis of boldenone metabolites in calf urine employed a Waters Acquity UPLC instrument with a C18 column (1.7 µm particle size), achieving chromatographic separation within 5 minutes. nih.gov The decision limit for 6β-hydroxy-17β-boldenone in this study was reported to be 0.58 ng/mL, demonstrating the high sensitivity of the UPLC-MS/MS approach. nih.gov
The use of UPLC is particularly beneficial for the analysis of complex samples, as it provides the necessary peak capacity to resolve the analyte of interest from numerous other compounds. nih.gov This is critical for ensuring accurate identification and quantification, especially at the low concentrations typically encountered in metabolic studies and doping control.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) has been a cornerstone in the analysis of anabolic steroids and their metabolites for many years. It is a versatile technique that can be adapted for both screening and confirmatory purposes. In the analysis of 6β-hydroxy-17α-boldenone and related compounds, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Several studies have detailed the use of HPLC for the separation of boldenone metabolites. For example, a method for the confirmatory analysis of 17β-boldenone, 17α-boldenone, and androsta-1,4-diene-3,17-dione (B159171) in bovine urine utilized an RP-C18 HPLC column. nih.gov In another study, HPLC was used to purify urine samples prior to analysis by gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS) to determine the origin of boldenone and its metabolites. nih.gov
The following table summarizes the HPLC conditions used in a study for the separation of various anabolic androgenic steroids, including boldenone. comillas.edu
| Parameter | Condition |
| Column | Chromolith RP-18e |
| Mobile Phase | Ultrapure water:acetonitrile (71:29, v/v) |
| Flow Rate | 3 mL/min |
| Temperature | 40°C |
| Detection | UV at 245 nm |
| Analysis Time | ~15 minutes |
This method demonstrates the capability of HPLC to achieve baseline resolution of several steroids in a reasonable timeframe. comillas.edu
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), has been a standard and powerful technique for the detection of boldenone and its metabolites in doping control for a long time. nih.govresearchgate.net However, due to the low volatility and thermal lability of steroids like 6β-hydroxy-17α-boldenone, a derivatization step is typically required prior to GC analysis. dundee.ac.ukresearchgate.net This process involves chemically modifying the analyte to increase its volatility and thermal stability. Common derivatization agents target the hydroxyl and ketone functional groups present in the steroid structure. dundee.ac.uk
For instance, in the analysis of urinary metabolites of boldenone, isolated compounds were derivatized with N-methyl-N-trimethylsilyl-trifluoroacetamide/trimethyliodosilane before being analyzed by GC-MS. nih.gov This derivatization process creates more volatile trimethylsilyl (B98337) (TMS) derivatives that are amenable to GC separation.
GC-MS methods are known for their high sensitivity and robustness. nih.gov The mass spectra obtained from electron impact (EI) ionization in GC-MS provide characteristic fragmentation patterns that are highly specific and useful for structural elucidation and confirmation. nih.gov A study on boldenone metabolism in humans utilized gas chromatography-tandem mass spectrometry (GC-MS/MS) to analyze urine samples, demonstrating the continued relevance of this technique. nih.gov
Mass Spectrometric Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of 6β-hydroxy-17α-boldenone. Its high sensitivity and specificity allow for the detection of trace amounts of the compound in complex biological fluids and tissues.
Tandem Mass Spectrometry (MS/MS) Approaches
Tandem mass spectrometry (MS/MS) is the gold standard for the confirmatory analysis of 6β-hydroxy-17α-boldenone and other boldenone metabolites. vulcanchem.com This technique involves the selection of a specific precursor ion (typically the protonated molecule [M+H]+ in LC-MS or a characteristic fragment ion in GC-MS), which is then fragmented to produce a series of product ions. The monitoring of one or more of these specific precursor-to-product ion transitions, a mode known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity.
In LC-MS/MS analysis, electrospray ionization (ESI) is a commonly used ionization technique. researchgate.net For boldenone, the parent ion at m/z 287 can be fragmented to produce characteristic product ions at m/z 121 and 97, which are used for quantification and confirmation. rsc.org A study on boldenone metabolites in camel liver using LC-MS/MS identified a protonated parent ion for hydroxylated boldenone at m/z 303.1954. icar.org.in Fragmentation of this ion with a collision energy of 30 eV generated a predominant fragment ion at m/z 121.07. icar.org.in
The following table provides an example of MS/MS parameters used for the detection of boldenone. rsc.org
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| Precursor Ion (m/z) | 287 |
| Product Ions (m/z) | 121, 97 |
The specificity of MS/MS allows for the confident identification of analytes even in the presence of co-eluting interferences, which is a common challenge in the analysis of biological samples. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Metabolite Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the structural elucidation of metabolites, including 6β-hydroxy-17α-boldenone. researchgate.net HRMS instruments, such as quadrupole-Orbitrap mass spectrometers, provide highly accurate mass measurements, typically with an error of less than 5 ppm. rsc.orgicar.org.in This high mass accuracy allows for the determination of the elemental composition of an unknown compound, which is a critical first step in its structural identification. researchgate.net
In a study investigating the in vitro metabolites of boldenone, a QExactive high-resolution accurate mass spectrometer was used. icar.org.in The analysis, conducted in full scan mode at a resolution of 70,000, enabled the unequivocal detection of six phase 1 metabolites of boldenone. icar.org.in The protonated parent ion of hydroxylated boldenone metabolites was identified at an accurate mass of m/z 303.1954, corresponding to the elemental formula C19H27O3+. icar.org.in
By combining accurate mass measurements with the fragmentation patterns obtained from MS/MS experiments, researchers can propose and confirm the structures of novel metabolites. icar.org.in This capability is crucial for advancing the understanding of the metabolic pathways of compounds like boldenone.
Electrospray Ionization (ESI)
Electrospray ionization (ESI) is a soft ionization technique that is highly suitable for the analysis of thermally labile and polar molecules like steroid metabolites. In the context of 6beta-hydroxy-17alpha-boldenone analysis, ESI is typically coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This combination provides high sensitivity and specificity. nih.gov
In positive ion ESI, this compound readily forms protonated molecules, [M+H]+. The high proton affinity of the steroid structure facilitates this process. researchgate.net Subsequent fragmentation of this precursor ion in the mass spectrometer generates characteristic product ions that are used for identification and quantification. The selection of specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM), enhances the selectivity of the analysis, minimizing interference from other compounds in the sample matrix. nih.gov
Studies have demonstrated the successful application of ESI-LC-MS/MS for the confirmatory analysis of boldenone and its metabolites, including hydroxylated forms, in various biological matrices. researchgate.netnih.gov The technique's ability to generate stable and abundant protonated molecules and specific fragment ions makes it a cornerstone of modern analytical methods for these compounds. researchgate.net
Electron Impact (EI) Ionization
Electron impact (EI) ionization is a classic, hard ionization technique commonly used with gas chromatography-mass spectrometry (GC-MS). While ESI is generally preferred for polar metabolites, EI-GC-MS has also been utilized for the analysis of boldenone and its metabolites. nih.gov
Prior to EI analysis, a derivatization step is often necessary to increase the volatility and thermal stability of the steroid metabolites. This typically involves converting the hydroxyl and keto groups into more volatile derivatives, such as trimethylsilyl (TMS) ethers.
EI ionization involves bombarding the analyte molecules with high-energy electrons, leading to extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, characterized by a series of fragment ions. While the molecular ion may be weak or absent, the fragmentation pattern provides valuable structural information for identification. For this compound, the fragmentation pattern would be distinct from its isomers and other related steroids, allowing for its specific detection.
Sample Preparation and Matrix Considerations
The effective detection of this compound in biological samples is highly dependent on rigorous sample preparation to isolate the analyte from interfering matrix components.
Solid-Phase Extraction (SPE) Protocols
Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex matrices like urine and plasma. sigmaaldrich.comthermofisher.com The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte and the matrix.
For the extraction of this compound and other boldenone metabolites, reversed-phase SPE cartridges, such as C18, are commonly employed. nih.govnih.gov The general procedure involves:
Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water to activate the sorbent. thermofisher.com
Sample Loading: The pre-treated sample is loaded onto the cartridge. The nonpolar steroid metabolites are retained on the C18 sorbent, while polar matrix components pass through.
Washing: The cartridge is washed with a weak solvent mixture (e.g., water/methanol) to remove any remaining interferences.
Elution: The analytes of interest are eluted from the cartridge using a stronger organic solvent (e.g., methanol (B129727) or acetonitrile).
In some methods, a combination of SPE cartridges, such as C18 and amino (NH2) columns, is used for further cleanup. nih.gov Weak anion exchange (WAX) SPE can also be utilized, particularly when separating acidic compounds. thermofisher.com
Enzymatic Hydrolysis for Conjugated Metabolites
In biological systems, steroid metabolites like this compound can be present in their free form or as conjugates, primarily glucuronides and sulfates. researchgate.netescholarship.org To analyze the total concentration of the metabolite, an enzymatic hydrolysis step is required to cleave these conjugates and release the free steroid.
This is typically achieved by incubating the sample with β-glucuronidase and/or sulfatase enzymes. escholarship.orgresearchgate.net The choice of enzyme and the optimization of hydrolysis conditions (e.g., pH, temperature, and incubation time) are crucial for achieving complete cleavage of the conjugates without degrading the target analyte. researchgate.netscielo.br For instance, studies have used β-glucuronidase from sources like Helix pomatia to effectively hydrolyze conjugated steroids in urine. researchgate.net
Matrix-Specific Methodological Adaptations (e.g., urine, liver subcellular fractions)
The analytical method must be adapted to the specific biological matrix being analyzed due to variations in composition and potential interferences.
Urine: Urine is a common matrix for monitoring drug residues and metabolites. Sample preparation for urine often involves an initial enzymatic hydrolysis step to account for conjugated metabolites, followed by SPE for cleanup and concentration. rivm.nlnih.gov The high salt and urea (B33335) content of urine necessitates effective cleanup to prevent ion suppression in ESI-MS.
Liver Subcellular Fractions: In vitro metabolism studies often utilize liver subcellular fractions, such as microsomes and post-mitochondrial fractions, to identify potential metabolites. nih.gov The analysis of these matrices requires specific protocols to handle the high protein and lipid content. This may involve protein precipitation with organic solvents (e.g., acetonitrile) prior to SPE. The presence of cofactors like NADPH in these in vitro systems must also be considered during sample preparation. nih.gov
Development and Validation of Analytical Methods
The development and validation of analytical methods for this compound are essential to ensure the reliability and accuracy of the results. nih.govpda.org This process follows established guidelines, such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). longdom.org
Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples. longdom.org
Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte within a specific range. longdom.org
Accuracy: The closeness of the measured value to the true value. This is often assessed by analyzing spiked samples at different concentrations. longdom.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). longdom.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For instance, a validated method for boldenone metabolites in calf urine reported an LOQ of 0.58 ng/mL for 6beta-hydroxy-17beta-boldenone. nih.gov
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. longdom.org
The validation process ensures that the analytical method is "fit-for-purpose," meaning it is suitable for its intended application, whether it be for regulatory monitoring or research purposes. nih.gov
Data Tables
Table 1: Key Parameters for the Analysis of Boldenone Metabolites
| Parameter | Method | Details | Reference |
| Ionization | Electrospray Ionization (ESI) | Positive ion mode, formation of [M+H]+ | researchgate.net |
| Electron Impact (EI) | Requires derivatization, provides fragmentation pattern | nih.gov | |
| Sample Prep | Solid-Phase Extraction (SPE) | C18, mixed-mode cartridges for cleanup | nih.govnih.gov |
| Enzymatic Hydrolysis | β-glucuronidase/sulfatase to cleave conjugates | escholarship.orgresearchgate.net | |
| Matrix | Urine | Hydrolysis followed by SPE | rivm.nlnih.gov |
| Liver Fractions | Protein precipitation and SPE | nih.gov |
Table 2: Validation Parameters for an LC-MS/MS Method for Boldenone Metabolites in Bovine Urine
| Parameter | 17β-Boldenone | 17α-Boldenone | Androsta-1,4-diene-3,17-dione (ADD) | Reference |
| Overall Recovery (%) | 92.2 | 95.5 | 97.7 | nih.gov |
| Repeatability (RSD, %) | 6.50 | 4.35 | 2.94 | nih.gov |
| Within-Lab Reproducibility (RSD, %) | 13.50 | 8.70 | 5.04 | nih.gov |
| Limit of Quantitation (ng/mL) | 0.20 | 0.50 | 0.20 | nih.gov |
Occurrence and Distribution of 6beta Hydroxy 17alpha Boldenone in Biological Matrices
Detection in Animal Biological Fluids
6β-Hydroxy-17α-boldenone (B585848) has been identified as a minor metabolite in animal biological fluids, particularly in urine. Analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed to detect its presence. In a study analyzing approximately 10,000 bovine urine samples within the Dutch National Residue Control Plan, 6β-hydroxy-17α/β-boldenone was among the metabolites screened to discriminate between naturally occurring boldenone (B1667361) and its illegal use. researchgate.net The detection of boldenone metabolites, including the 6β-hydroxylated forms, is considered a potential marker for exogenous administration. nih.govnih.gov
Research has also explored the presence of boldenone and its metabolites in the urine of other species, such as horses. researchgate.netnih.gov While these studies primarily focus on boldenone itself, the detection of its various metabolites, including hydroxylated forms, is a key aspect of identifying potential abuse. researchgate.net The concentrations of these metabolites can be low, necessitating highly sensitive analytical techniques for their detection. nih.gov For instance, in female horses, boldenone has been detected at concentrations around 256 ± 236 pg/mL. nih.gov
Table 1: Detection of Boldenone and its Metabolites in Animal Urine
| Species | Compound | Matrix | Concentration | Analytical Method | Reference |
| Bovine | 6β-hydroxy-17α/β-boldenone | Urine | Not specified | LC-MS | researchgate.net |
| Horse (female) | Boldenone | Urine | 256 ± 236 pg/mL | Ultra-sensitive analytical method | nih.gov |
Identification in Animal Tissues and Organ Subfractions
The liver is a primary site for the metabolism of steroids like boldenone. In vitro studies using bovine liver and kidney subcellular fractions have been instrumental in identifying the metabolic pathways of boldenone. nih.govresearchgate.net When 17β-boldenone and boldione were incubated with bovine liver microsomes and post-mitochondrial fractions with the addition of NADPH, the formation of 6β-hydroxy-17β-boldenone was observed. nih.govresearchgate.net This suggests the involvement of cytochrome P450-dependent enzymes in the 6β-hydroxylation process, similar to the metabolism of testosterone (B1683101). nih.govresearchgate.net
These in vitro experiments have confirmed that bovine liver microsomes can produce several hydroxylated derivatives of boldenone, including 6β-hydroxy-17β-boldenone. researchgate.net The identification of such metabolites in liver tissue provides strong evidence of the biotransformation of boldenone within the animal. nih.govresearchgate.net Similar metabolic studies have been conducted using camel liver, demonstrating its utility as an alternative to liver microsomes for in vitro experiments. researchgate.net
Table 2: In Vitro Metabolism of Boldenone in Animal Tissues
| Animal | Tissue/Subfraction | Precursor Compound(s) | Identified Metabolite | Key Finding | Reference |
| Bovine | Liver microsomes, post-mitochondrial fractions | 17β-Boldenone, Boldione | 6β-hydroxy-17β-boldenone | Cytochrome P450 enzymes are involved in the 6β-hydroxylation. | nih.govresearchgate.net |
| Bovine | Liver microsomes | 17β-Boldenone | 6β-hydroxy-17β-boldenone | Confirmed production of hydroxylated derivatives. | researchgate.net |
| Camel | Liver | Boldenone | Six Phase 1 metabolites | Camel liver is a viable alternative for in vitro metabolic studies. | researchgate.net |
Natural Formation versus Biotransformation of Exogenous Precursors
A significant challenge in residue analysis is distinguishing between endogenous (naturally occurring) steroids and those administered exogenously for growth promotion. Boldenone has been shown to be naturally present in the urine and feces of cattle. researchgate.net There is also evidence suggesting the de novo synthesis of boldenone in cattle feces. researchgate.net The presence of 17α-boldenone in untreated animals has been a particular point of discussion, with some studies suggesting an endogenous origin. rsc.orgnih.gov
The biotransformation of exogenous boldenone leads to a specific profile of metabolites. The detection of metabolites that are not typically found or are present at significantly higher concentrations can indicate illegal treatment. nih.gov For instance, 17β-boldenone-sulphate was found to be a potential marker for boldenone administration in calves as it was not detected in untreated animals. researchgate.net The urinary excretion profile of 6β-hydroxy-17β-boldenone is being studied as a putative marker for boldenone treatment in cattle. nih.govresearchgate.net The biotransformation of phytosterols (B1254722) from the diet can also contribute to the presence of boldenone in calves. wikipedia.org
Comparative Metabolic Profiles Across Species
The metabolism of boldenone exhibits significant variations across different species. In humans, 6β-hydroxylation is a major metabolic pathway for certain anabolic steroids, but it is considered a negligible pathway for boldenone. nih.gov In contrast, in vitro studies with bovine liver fractions have clearly demonstrated the formation of 6β-hydroxy-17β-boldenone. nih.govresearchgate.net
Studies in camels have also identified several phase 1 metabolites of boldenone, highlighting species-specific differences in biotransformation. researchgate.net In horses, the metabolism of boldenone is also a subject of extensive research, particularly concerning the potential for microbial transformation of steroid precursors in urine and the gastrointestinal tract. researchgate.net These species-specific metabolic profiles are critical for developing accurate and reliable methods for detecting the illegal use of boldenone in different animal populations. nih.gov
Research Perspectives and Unexplored Dimensions in 6beta Hydroxy 17alpha Boldenone Studies
Elucidation of Minor Metabolic Routes
The biotransformation of boldenone (B1667361) is a complex process involving multiple enzymatic reactions, primarily occurring in the liver. While major metabolic pathways have been extensively studied, recent research has turned its attention to the elucidation of minor metabolic routes that produce a variety of metabolites, including 6β-Hydroxy-17α-boldenone (B585848).
The primary metabolic pathways for boldenone include the hydrogenation of the C4-5 double bond, oxidation of the 17β-hydroxy group, and 6β-hydroxylation. rsc.org These reactions lead to the formation of several key metabolites. In humans, after oral administration, metabolites such as 5β-androst-1-en-17β-ol-3-one, 5β-androst-1-en-3α,17β-diol, and 5β-androst-1-en-3α-ol-17-one (B1148518) are commonly found in urine as glucuronic acid conjugates. researchgate.net
However, studies have also identified a range of other metabolites at lower concentrations. researchgate.net These minor metabolites are often the result of hydroxylation at various positions on the steroid nucleus. For instance, in addition to the well-documented metabolites, androsta-1,4-diene-6β,17β-diol-3-one and androsta-1,4-diene-6β-ol-3,17-dione have been identified in human urine. researchgate.net The formation of 6β-hydroxy metabolites is considered a significant pathway for some anabolic steroids. nih.gov While 6β-hydroxylation is a major metabolic route for steroids like metandienone, fluoxymesterone, and 4-chloro-1,2-dehydro-17α-methyltestosterone, it is considered a negligible pathway for boldenone and testosterone (B1683101) in humans. nih.gov
The identification of these minor metabolites is crucial for a complete understanding of boldenone's fate in the body. Mass spectrometric techniques have been instrumental in postulating the structures of new, minor metabolites. nih.gov The detection of these compounds can provide additional evidence of synthetic steroid misuse. nih.gov
Role of Non-P450 Enzymes in Hydroxylation
The hydroxylation of steroids is a critical step in their metabolism, traditionally attributed to the superfamily of cytochrome P450 (CYP) enzymes. nih.gov These heme-containing monooxygenases are responsible for a wide array of oxidative reactions. nih.gov In the context of boldenone metabolism, CYP enzymes, in the presence of NADPH, are known to catalyze the 6β-hydroxylation of 17α-boldenone in bovine liver subcellular fractions. vulcanchem.com This process is analogous to the 6β-hydroxylation of testosterone, suggesting that shared enzymatic mechanisms are involved. vulcanchem.com
Future research could explore whether other enzyme families contribute to the hydroxylation of boldenone and its metabolites under specific physiological or pathological conditions. Understanding the full repertoire of enzymes involved in these transformations is essential for a comprehensive picture of steroid metabolism.
In Vitro Model Systems for Biotransformation Studies
To investigate the intricate metabolic pathways of compounds like 6β-Hydroxy-17α-boldenone, researchers rely on various in vitro model systems that mimic the metabolic processes of a living organism. These models are invaluable for studying biotransformation in a controlled environment.
Precision-Cut Tissue Slices (PCTS)
Precision-cut tissue slices, particularly from the liver (PCLS), are considered a "gold standard" in vitro model because they maintain the complex three-dimensional architecture and cellular diversity of the original organ. nih.govresearchgate.net This includes the presence of various liver cell types, such as hepatocytes, Kupffer cells, and Ito cells, which preserves the natural cell-cell interactions and spatial arrangements. nih.gov This complex environment is crucial as different cell types can influence metabolism and the activity of enzymes like cytochrome P450. nih.gov
PCLS have been successfully used to study the metabolism of various drugs and xenobiotics. nih.govnih.gov They are prepared using a specialized instrument called a Krumdieck tissue slicer or a vibratome, which produces thin, uniform slices that remain viable for extended periods in culture. nih.govprecisionary.comyoutube.com These slices contain all the necessary phase I and phase II enzymes, as well as endogenous cofactors like NADPH, which are essential for metabolic reactions. nih.gov The application of PCLS to study steroid metabolism, combined with bioactivity measurements, provides a powerful tool to understand the transformation of potent steroids into their various metabolites. nih.gov
Recombinant Enzyme Expression Systems
Another powerful tool for studying specific metabolic reactions is the use of recombinant enzyme expression systems. This approach involves expressing a single, specific enzyme, such as a particular cytochrome P450 isozyme, in a host cell line (e.g., bacteria, yeast, or insect cells). This allows researchers to study the precise role of that individual enzyme in the metabolism of a substrate without the confounding influence of other enzymes present in a whole-cell or tissue model.
Studies utilizing recombinant human CYP enzymes have been instrumental in identifying the specific P450s responsible for the metabolism of various drugs. While specific studies on 6β-Hydroxy-17α-boldenone using this system are not widely documented, the methodology holds great promise for dissecting the specific enzymatic steps leading to its formation.
Other In Vitro Systems
Besides PCTS and recombinant enzymes, other in vitro models are also employed in steroid metabolism research. These include:
Liver Microsomes: These are subcellular fractions containing the endoplasmic reticulum, where many CYP enzymes are located. icar.org.in They are a cost-effective and widely used tool for studying phase I metabolism. icar.org.in
Hepatocytes: Isolated liver cells provide a more complete cellular model than microsomes, as they contain both phase I and phase II enzymes. researchgate.net
Tissue Homogenates: Homogenized tissues, such as from the testis, have been used to investigate the biosynthesis of boldenone and its precursors. kcl.ac.uknih.gov
The choice of in vitro model depends on the specific research question. While simpler systems like microsomes are useful for initial screening, more complex models like PCLS offer a more physiologically relevant environment for detailed metabolic studies.
Advanced Structural Characterization Techniques for Metabolite Identification
The unambiguous identification of steroid metabolites, particularly minor ones like 6β-Hydroxy-17α-boldenone, requires sophisticated analytical techniques capable of providing detailed structural information.
Mass Spectrometry (MS)
Mass spectrometry, especially when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), is the cornerstone of metabolite identification. rsc.orgnih.gov
GC-MS: This technique has been a standard for detecting boldenone and its metabolites for many years. rsc.org After derivatization to increase volatility, GC-MS provides characteristic fragmentation patterns that aid in identification. nih.gov
LC-MS/MS: Liquid chromatography-tandem mass spectrometry has become increasingly popular due to its high sensitivity and specificity, allowing for the analysis of both phase I and phase II metabolites without the need for derivatization. rsc.orgresearchgate.net High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which are crucial for determining the elemental composition of unknown metabolites. icar.org.inmdpi.com
Ion Mobility Spectrometry (IMS): When combined with LC-MS, IMS adds another dimension of separation based on the size, shape, and charge of the ions. This can help to differentiate between isomeric metabolites that have the same mass-to-charge ratio. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS provides information on the mass and fragmentation of a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to elucidate the complete three-dimensional structure of a compound. researchgate.net
1H and 13C NMR: These techniques provide detailed information about the hydrogen and carbon framework of a steroid, respectively. nih.govresearchgate.net By analyzing chemical shifts, coupling constants, and through-space interactions (via Nuclear Overhauser Effect, NOE), the precise stereochemistry of substituents, such as the 6β-hydroxy group, can be determined. rsc.org
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for assigning all the proton and carbon signals in a complex steroid molecule. rsc.orgrsc.org
The combination of advanced MS and NMR techniques provides a powerful arsenal (B13267) for the definitive structural characterization of novel and minor steroid metabolites.
Comparative Steroid Metabolism in Different Biological Contexts
The metabolism of steroids like boldenone can vary significantly across different species, and even within the same species under different conditions. rsc.org Understanding these differences is crucial for interpreting analytical results and for extrapolating findings from animal models to humans.
Species-Specific Differences
Studies have shown that the metabolic profile of boldenone can differ between humans, cattle, and horses. rsc.orgugent.be For example, 17α-boldenone is considered a major metabolite in the urine of horses and cattle, while in humans, other metabolites are more prominent. rsc.org In cattle, 17α-boldenone and 5β-androst-1-en-3,17-dione are the most predominant metabolites found in feces. ugent.be In contrast, studies using camel liver have also been conducted to identify boldenone metabolites. icar.org.in
Endogenous vs. Exogenous Origin
A significant challenge in steroid analysis is distinguishing between endogenous (naturally produced) and exogenous (administered) sources of a compound. tandfonline.comnih.gov Boldenone and some of its metabolites have been detected at low concentrations in the urine of untreated animals and even humans, raising questions about their natural occurrence. rsc.orgresearchgate.net Research has explored the possibility of boldenone formation from phytosterols (B1254722) present in animal feed by microorganisms. nih.gov The presence of certain metabolites can serve as a marker for illegal treatment. nih.gov For example, in horses, specific biomarkers are monitored to differentiate between ex vivo formation in urine samples and administration of the steroid. nih.gov
Influence of Gut Microbiome
The gut microbiome can also play a role in steroid metabolism. Steroids excreted in the bile can be metabolized by gut bacteria before being reabsorbed into circulation, a process known as enterohepatic circulation. nih.gov This can lead to the formation of unique metabolites not produced by host enzymes alone.
Comparative metabolic studies across different species and in various biological contexts are essential for building a comprehensive understanding of the factors that influence the biotransformation of boldenone and the formation of its diverse range of metabolites.
Q & A
How can 6β-Hydroxy-17α-boldenone be synthesized and validated in laboratory settings?
Basic Research Question
Synthesis typically involves multi-step reactions, such as bromination at C-16α of precursor ketones followed by controlled alkaline hydrolysis to yield hydroxylated intermediates. For example, bromination of 5α-bromo-6β,19-epoxy-17-ketone derivatives can produce intermediates that undergo hydrolysis and reductive cleavage to form the target compound . Validation requires spectroscopic techniques (e.g., NMR, IR) to confirm structural integrity and chromatography (HPLC) to assess purity. Detailed documentation of reaction conditions and spectroscopic data is critical for reproducibility .
What analytical techniques are recommended for resolving structural ambiguities in 6β-Hydroxy-17α-boldenone?
Advanced Research Question
High-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., COSY, HSQC) are essential for distinguishing regio- and stereoisomers. For instance, NMR can differentiate C-6β hydroxylation from other positional isomers by analyzing chemical shifts in the steroidal backbone . X-ray crystallography may further resolve ambiguities in crystalline derivatives.
What are the primary challenges in isolating 6β-Hydroxy-17α-boldenone from biological matrices?
Basic Research Question
Matrix interference from endogenous steroids (e.g., testosterone derivatives) complicates extraction. Solid-phase extraction (SPE) with mixed-mode sorbents (C18 + ion-exchange) improves selectivity. Post-extraction purification via preparative HPLC with UV detection at 240–260 nm enhances recovery rates. Stability during extraction must be monitored due to the compound’s sensitivity to light and oxidation .
How should researchers address discrepancies in reported metabolic pathways of 6β-Hydroxy-17α-boldenone across studies?
Advanced Research Question
Comparative analysis using isotope-labeled analogs in in vitro (hepatocyte cultures) and in vivo (rodent models) systems can clarify metabolic routes. Contradictions may arise from species-specific cytochrome P450 (CYP) activity or assay conditions. Meta-analyses of published datasets, adhering to FAIR data principles, help identify methodological biases .
What spectroscopic markers are critical for confirming the identity of 6β-Hydroxy-17α-boldenone?
Basic Research Question
Key markers include:
- IR : O-H stretch (~3400 cm) and carbonyl (C=O) absorption at ~1700 cm.
- H NMR : Distinct signals for C-6β hydroxyl proton (δ 3.8–4.2 ppm, multiplet) and C-17α methyl group (δ 1.2–1.4 ppm).
- MS : Molecular ion [M+H] at m/z 317.2 and fragmentation patterns (e.g., loss of HO) .
What strategies optimize the chromatographic separation of 6β-Hydroxy-17α-boldenone from structurally similar steroids?
Advanced Research Question
Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid). Adjusting pH to 3.5 enhances peak resolution by protonating hydroxyl groups. Ultra-performance liquid chromatography (UPLC) coupled with tandem MS improves sensitivity for trace-level detection .
What quality control parameters are essential when working with 6β-Hydroxy-17α-boldenone reference standards?
Basic Research Question
Parameters include:
- Purity : ≥98% by HPLC-UV.
- Stability : Accelerated degradation studies under heat/humidity to establish shelf life.
- Batch-to-batch consistency : NMR and MS comparability across production lots .
How can isotopic labeling techniques be applied to study the environmental persistence of 6β-Hydroxy-17α-boldenone?
Advanced Research Question
Synthesize - or -labeled analogs to track degradation pathways in environmental samples. Liquid scintillation counting quantifies mineralization rates in soil/water systems. Stable isotope probing (SIP) identifies microbial communities involved in biodegradation .
What are the documented isomeric forms of 6β-Hydroxy-17α-boldenone, and how can they be differentiated?
Basic Research Question
Common isomers include 6α-hydroxy and 7β-hydroxy derivatives. Chiral chromatography (e.g., CHIRALPAK® IG-U column) or NOESY NMR experiments differentiate stereoisomers by analyzing spatial proximity of hydroxyl groups to adjacent protons .
What computational modeling approaches are suitable for predicting the receptor binding affinity of 6β-Hydroxy-17α-boldenone derivatives?
Advanced Research Question
Molecular docking (AutoDock Vina) and quantitative structure-activity relationship (QSAR) models predict interactions with androgen receptors. Density functional theory (DFT) calculations optimize ligand conformations. Validation requires in vitro binding assays (e.g., competitive radioligand displacement) .
Notes
- Methodological rigor : All answers emphasize reproducible protocols, validation steps, and cross-disciplinary techniques.
- Data contradictions : Solutions align with open science principles (e.g., FAIR data) to enhance transparency .
- References : Excludes non-reliable sources (e.g., BenchChem) per guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
